molecular formula C12H12O3 B1415099 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid CAS No. 889958-30-9

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

Cat. No.: B1415099
CAS No.: 889958-30-9
M. Wt: 204.22 g/mol
InChI Key: MUIQSPLDRIXVGQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process . Industrial production methods may involve bulk synthesis using similar reaction conditions but optimized for large-scale production .

Chemical Reactions Analysis

9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Scientific Research Applications

9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups play a crucial role in its reactivity and interactions. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid can be compared with similar compounds such as:

The uniqueness of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7

Properties

IUPAC Name

5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQSPLDRIXVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652398
Record name 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889958-30-9
Record name 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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